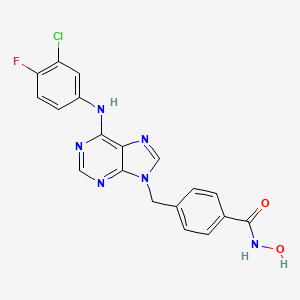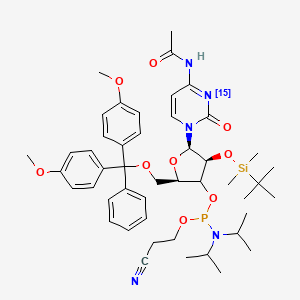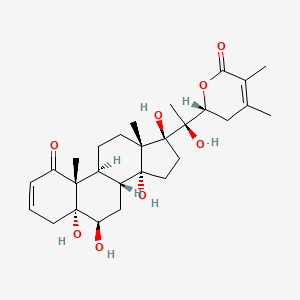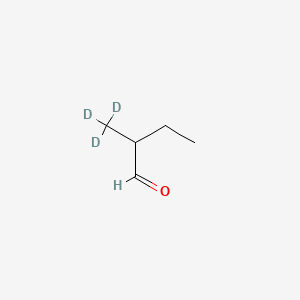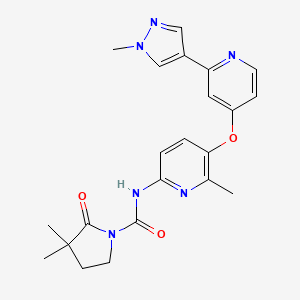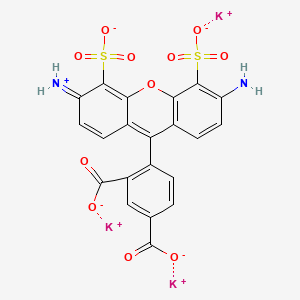
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 is a compound that is labeled with carbon-13 and deuterium isotopes. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry and pharmacology. The compound is a derivative of Methyl 4-(2-hydroxyethyl)benzoate, with the isotopic labeling enhancing its utility as a tracer in various studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 typically involves the incorporation of carbon-13 and deuterium into the parent compound, Methyl 4-(2-hydroxyethyl)benzoate. The process generally includes the following steps:
Starting Material: The synthesis begins with the parent compound, Methyl 4-(2-hydroxyethyl)benzoate.
Isotopic Labeling: Carbon-13 and deuterium are introduced into the molecule through specific chemical reactions. This can involve the use of isotopically labeled reagents or catalysts.
Purification: The final product is purified using techniques such as chromatography to ensure the desired isotopic composition and purity.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound often involves large-scale synthesis using automated systems. These systems are designed to handle the specific requirements of isotopic labeling, including the use of specialized reagents and stringent purification processes to achieve high yields and purity .
化学反应分析
Types of Reactions
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .
科学研究应用
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly those involving isotopic labeling
作用机制
The mechanism of action of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 involves its role as a tracer. The isotopic labels (carbon-13 and deuterium) allow researchers to track the compound’s behavior in various systems. This can include monitoring its metabolic pathways, interaction with enzymes, and transformation into other compounds. The isotopic labeling does not significantly alter the compound’s chemical properties but provides a means to study its dynamics in detail .
相似化合物的比较
Similar Compounds
Methyl 4-(2-hydroxyethyl)benzoate: The parent compound without isotopic labeling.
Methyl 4-(2-hydroxyethyl)benzoate-13C6: Labeled with carbon-13 only.
Methyl 4-(2-hydroxyethyl)benzoate-d2: Labeled with deuterium only.
Uniqueness
Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 is unique due to its dual isotopic labeling with both carbon-13 and deuteriumThe combination of these isotopes provides a more comprehensive understanding of the compound’s dynamics compared to single isotopic labeling .
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
188.17 g/mol |
IUPAC 名称 |
methyl 4-(1,2-dideuterio-2-hydroxyethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3/i2+1,3+1,4+1,5+1,6D,7D,8+1,9+1 |
InChI 键 |
KIDZPYBADRFBHD-SQNUSMPPSA-N |
手性 SMILES |
[2H]C([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)OC)C([2H])O |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


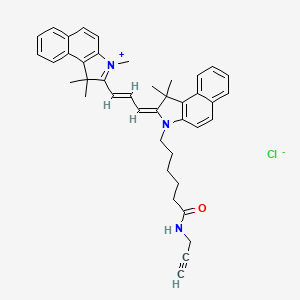
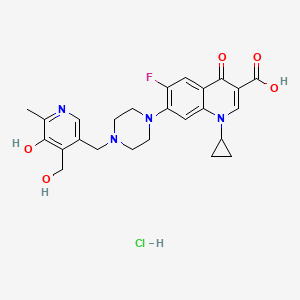
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
